4-(Trifluoromethoxy)phenyl isothiocyanate
Overview
Description
4-(Trifluoromethoxy)phenyl isothiocyanate is an organic compound with the molecular formula C8H4F3NOS. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a phenyl ring, which is further connected to an isothiocyanate group (-NCS). This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trifluoromethoxy)phenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethoxy)aniline with thiophosgene (CSCl2) under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)phenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thiourea, carbamate, and thiocarbamate derivatives, respectively.
Oxidation and Reduction: The trifluoromethoxy group can undergo oxidation or reduction reactions under specific conditions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane, chloroform, and tetrahydrofuran are often used to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts such as bases or acids may be employed to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from the reactions of this compound include thiourea derivatives, carbamates, and thiocarbamates, depending on the nucleophile used in the reaction .
Scientific Research Applications
4-(Trifluoromethoxy)phenyl isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)phenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to the inhibition of enzyme activity or modification of protein function. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenyl isothiocyanate: Similar in structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group (-OCF3).
4-Methoxyphenyl isothiocyanate: Contains a methoxy group (-OCH3) instead of a trifluoromethoxy group.
4-Chlorophenyl isothiocyanate: Features a chlorine atom (-Cl) instead of a trifluoromethoxy group.
Uniqueness
4-(Trifluoromethoxy)phenyl isothiocyanate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various chemical and biological applications .
Properties
IUPAC Name |
1-isothiocyanato-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)13-7-3-1-6(2-4-7)12-5-14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSZUQPHKOPVHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380482 | |
Record name | 4-(Trifluoromethoxy)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64285-95-6 | |
Record name | 4-(Trifluoromethoxy)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethoxy)phenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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